2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Description
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClF2N3OS and its molecular weight is 447.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.0983675 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound notable for its unique structural features, including a spirocyclic system and multiple aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antibacterial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The molecular formula of the compound is C22H21ClF2N3OS with a molecular weight of approximately 429.9 g/mol. The presence of halogenated phenyl groups (chlorine and fluorine) contributes to its reactivity and biological activity.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study highlighted that compounds with similar structural motifs demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the presence of the spirocyclic system enhances the interaction with bacterial targets, leading to increased efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound require further elucidation through in vitro and in vivo studies .
Enzyme Inhibition
The mechanism of action involves interaction with specific enzymes or receptors involved in critical biological pathways. For example, studies have indicated potential inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in various therapeutic contexts. The IC50 values for these activities suggest that the compound could be a lead candidate for further development as an enzyme inhibitor .
Study 1: Antibacterial Screening
In a recent study, a series of compounds based on the diazaspiro framework were synthesized and screened for antibacterial activity. The results showed that certain derivatives exhibited an IC50 value as low as 2.14 µM against urease, indicating potent inhibitory effects compared to standard drugs .
Study 2: Anticancer Activity
Another investigation into the anticancer properties of related compounds revealed that they could significantly inhibit the growth of various cancer cell lines. The study employed MTT assays to determine cell viability post-treatment with different concentrations of the compounds, showing promising results in inducing cytotoxicity in cancer cells .
The biological activity of this compound is thought to involve:
- Binding to Enzymatic Targets : The unique structural features allow for selective binding to active sites on enzymes or receptors.
- Modulation of Biological Pathways : By inhibiting key enzymes like AChE or affecting signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar structures:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Simple phenolic structure | Moderate antibacterial |
Compound B | Spirocyclic with multiple halogens | Strong anticancer activity |
2-{...} | Spirocyclic with chlorinated and fluorinated groups | Potent antibacterial and enzyme inhibitor |
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-18-9-8-16(24)12-17(18)25/h4-9,12H,1-3,10-11,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKSHTYIWMGDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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